Hydroxy-PEG7-DBCO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

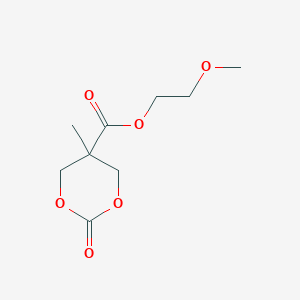

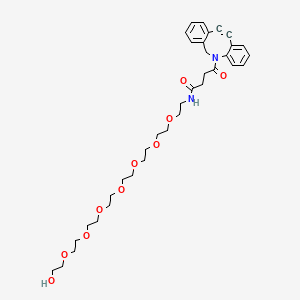

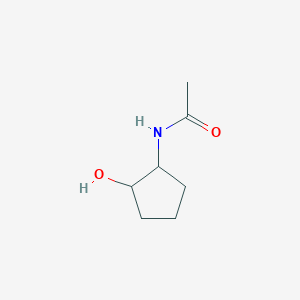

Hydroxy-PEG7-DBCO is a polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) moiety and a terminal primary hydroxyl group. This compound is widely used in bioconjugation and click chemistry due to its ability to react with various functional groups and its hydrophilic nature, which enhances the solubility of labeled molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG7-DBCO is synthesized through a multi-step organic synthesis process. The reaction conditions typically include the use of organic solvents, catalysts, and reagents such as azides and alkynes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and consistency. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG7-DBCO primarily undergoes click chemistry reactions, specifically copper-free azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

Common Reagents and Conditions: The CuAAC reaction typically uses azides and alkynes as reagents, with the reaction being carried out in aqueous or organic solvents. The reaction conditions are mild, requiring only room temperature and neutral pH.

Major Products Formed: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible. This product is widely used in the labeling and modification of biomolecules.

Scientific Research Applications

Hydroxy-PEG7-DBCO is extensively used in various scientific research fields:

Chemistry: It is employed in the synthesis of complex molecules and the modification of small organic compounds.

Biology: The compound is used for labeling and tracking biomolecules, such as proteins and nucleic acids.

Medicine: this compound is utilized in drug delivery systems and the development of targeted therapies.

Industry: It finds applications in the production of diagnostic reagents and the development of new materials.

Mechanism of Action

The mechanism of action of Hydroxy-DBCO involves the formation of a stable triazole ring through the CuAAC reaction. The DBCO moiety reacts with azides to form a triazole linkage, which is highly stable and resistant to hydrolysis. The molecular targets and pathways involved include the modification of biomolecules and the enhancement of their properties.

Comparison with Similar Compounds

PEG linkers with different spacer lengths

Cyclooctyne derivatives

Azide-functionalized PEGs

Properties

Molecular Formula |

C35H48N2O10 |

|---|---|

Molecular Weight |

656.8 g/mol |

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

InChI |

InChI=1S/C35H48N2O10/c38-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-36-34(39)11-12-35(40)37-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)37/h1-8,38H,11-29H2,(H,36,39) |

InChI Key |

ZCAHYYUKLBROSC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)